molecular formula C8H6ClNO4 B105928 3-Chloromethyl-5-nitrosalicylaldehyde CAS No. 16644-30-7

3-Chloromethyl-5-nitrosalicylaldehyde

Cat. No. B105928
CAS RN: 16644-30-7
M. Wt: 215.59 g/mol
InChI Key: VPZKJFJWKLYFQD-UHFFFAOYSA-N
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Description

3-Chloromethyl-5-nitrosalicylaldehyde is a chemical compound that has been studied for its potential use in the synthesis of various organic molecules. It is characterized by the presence of a nitro group and a chloromethyl group attached to a salicylaldehyde structure. This compound is of interest due to its reactivity, which allows it to undergo various chemical transformations, leading to the formation of different organic compounds with potential applications in materials science and organic chemistry.

Synthesis Analysis

The synthesis of 3-Chloromethyl-5-nitrosalicylaldehyde involves the nitration of 5-chloromethylsalicylaldehyde. This process introduces a nitro group to the molecule, resulting in the formation of the target compound. The presence of the chlorine atom in the molecule allows for further functionalization, as it can be smoothly replaced by a hydroxy or acetoxy group, providing a pathway for the synthesis of other derivatives .

Molecular Structure Analysis

Although the molecular structure of 3-Chloromethyl-5-nitrosalicylaldehyde is not directly discussed in the provided papers, the related compound 5-nitrosalicylaldoxime has been synthesized and its structure analyzed. The X-ray diffraction (XRD) data for the nickel(II) and palladium(II) complexes of 5-nitrosalicylaldoxime indicate that the compound crystallizes in the monoclinic system with the space group P 2 / m. This suggests that the nitrosalicylaldehyde derivatives, including 3-Chloromethyl-5-nitrosalicylaldehyde, may have similar crystalline properties .

Chemical Reactions Analysis

The reactivity of 3-Chloromethyl-5-nitrosalicylaldehyde has been explored in the context of synthesizing photochromic spirochromenes. When reacted with 1,3,3-trimethyl-2-methylene-indoline, it condenses to form photochromic indolinespirochromenes. This reaction highlights the compound's ability to participate in condensation reactions, which are useful in the synthesis of photochromic materials . Additionally, it has been found that vicarious nucleophilic substitution of hydrogen (VNS) with chloromethyl tolyl sulfone carbanion does not occur with nitrosalicylaldehydes. Instead, nucleophilic addition to the carbonyl group is observed, leading to the formation of 2-hydroxydihydrobenzofurans, which indicates a preference for nucleophilic addition reactions over VNS in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloromethyl-5-nitrosalicylaldehyde are not explicitly detailed in the provided papers. However, the studies suggest that the compound's reactivity is influenced by the presence of the nitro and chloromethyl groups. These functional groups are likely to affect the compound's solubility, stability, and reactivity in various solvents and under different conditions. The ability to undergo smooth substitution reactions and to participate in the formation of photochromic compounds indicates that 3-Chloromethyl-5-nitrosalicylaldehyde has significant chemical versatility, which could be further explored to understand its complete set of physical and chemical properties .

Scientific Research Applications

Application 12: Environmental Pollution Control

These applications are based on the general properties and uses of chemical compounds similar to “3-Chloromethyl-5-nitrosalicylaldehyde”. For precise and current information, please refer to specialized scientific resources or recent publications . If you need further assistance, feel free to ask!

properties

IUPAC Name

3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZKJFJWKLYFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168105
Record name Salicylaldehyde, 3-chloromethyl-5-nitro-
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-5-nitrosalicylaldehyde

CAS RN

16644-30-7
Record name 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde
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Record name Salicylaldehyde, 3-chloromethyl-5-nitro-
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Record name 3-Chloromethyl-5-nitrosalicylaldehyde
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Record name Salicylaldehyde, 3-chloromethyl-5-nitro-
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Record name 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

5-Nitrosalicylaldehyde (2.42 g, 14.5 mmols) was suspended in 20 ml of chloromethyl methyl ether, and aluminum chloride (7.97 g, 60.0 mmols) was added while cooling in an ice bath. After stirring at room temperature for 10 minutes, the mixture was heated at 60° C. for one hour. Then, the reaction solution was poured into 100 ml of ice water while cooling in an ice bath and the resulting yellow precipitate was filtered. The resulting precipitate was recrystallized from 330 ml of hexane to give 3-chloromethyl-5-nitrosalicylaldehyde (2.49 g, 11.6 mmols) as a yellow needle-like crystal (yield 80%).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 12.0 g of 5-nitrosalicylaldehyde and 100 ml of chloromethyl methyl ether was cooled on an ice-bath and 43.9 g of anhydrous aluminum chloride was added in small portions. The mixture was stirred at room temperature for 10 minutes and, then, refluxed for 22 hours. This reaction mixture was cooled on an ice-bath and 200 ml of water was added with vigorous stirring, whereupon white crystals separated out. These white crystals are collected, dissolved in hot hexane and filtered and the mother liquor was cooled to give 14.9 g of 3-chloromethyl-5-nitrosalicylaldehyde as colorless needles (Yield 72%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

While cooling a mixture of 12.0 g of 5-nitrosalicylaldehyde and 100 ml of chloromethyl methyl ether in an ice bath, 43.9 g of anhydrous aluminum chloride was added in small portions to the mixture, followed by stirring at room temperature for 10 minutes and thereafter by refluxing with heating for 22 hours. The reaction mixture was then cooled in an ice bath, and 200 ml of water was added to the mixture with full stirring, whereby white crystals were separated out. The white crystals were collected and dissolved in hot hexane, and the solution was filtered. The mother liquor was thereafter cooled, giving 14.9 g of 3-chloromethyl-5-nitrosalicylaldehyde in the form of white needlelike crystals (yield 72%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 43.9 g (0.33 mole) quantity of anhydrous aluminum chloride was added in small portions to a mixture of 12.0 g (71.8 mmoles) of 5-nitrosalicylaldehyde and 100 ml of chloromethyl methyl ether with cooling in an ice bath. The resulting mixture was stirred at room temperature for 10 minutes and refluxed with heating for 22 hours. Thereafter, the reaction mixture was cooled in an ice bath, followed by addition of 200 ml of water with thorough stirring, whereby white crystals were precipitated. The white crystals were collected, dissolved in hot hexane and filtered. The mother liquor was cooled, giving 14.9 g (yield: 72%) of 3-chloromethyl-5-nitrosalicylaldehyde as colorless needle crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
LD Taylor, RB Davis - The Journal of Organic Chemistry, 1963 - ACS Publications
Recently we have had occasion to prepare 3-chloromethyl-5-nitrosalicylaldehyde. Wedecided to try the direct chloromethylation of 5-nitrosalicylaldehyde, although the aromatic ring is …
Number of citations: 27 pubs.acs.org
RP Welcher - The Journal of Organic Chemistry, 1963 - ACS Publications
Recently we have had occasion to prepare 3-chloromethyl-5-nitrosalicylaldehyde. Wedecided to try the direct chloromethylation of 5-nitrosalicylaldehyde, although the aromatic ring is …
Number of citations: 14 pubs.acs.org
N Murase, T Mukawa, H Sunayama… - Journal of Polymer …, 2016 - Wiley Online Library
… with water, yielding 3-chloromethyl-5-nitrosalicylaldehyde (b) as a yellow-white solid. … 3-Chloromethyl-5-nitrosalicylaldehyde (b) (4.5 g, 20.9 mmol) and silver methacrylate (d) (4.1 g, …
Number of citations: 9 onlinelibrary.wiley.com
G O'Bryan, BM Wong… - ACS applied materials & …, 2010 - ACS Publications
… Hydrolysis of 3-chloromethyl-5-nitrosalicylaldehyde gave methylhydroxy substituted salicylaldehyde 4 in good yield after recrystallization from water. Spiropyran 5 was prepared by …
Number of citations: 195 pubs.acs.org
SA Ahmed, M Tanaka, H Ando, K Tawa, K Kimura - Tetrahedron, 2004 - Elsevier
… Condensation of 1-(1-pyrenyl)methyl-3,3-dimethyl-2-methyleneindoline with 3-chloromethyl-5-nitrosalicylaldehyde produced chloromethyl(pyrenylmethyl)spirobenzopyran. Finally, the …
Number of citations: 65 www.sciencedirect.com
XL Xin, X Han, QH Jin - Advanced Materials Research, 2012 - Trans Tech Publ
Photochromic spiropyran material is of the most extensive and in-depth category. Small molecule spiropyran ring by UV irradiation, the color is less stable body, which restricts the …
Number of citations: 4 www.scientific.net
N Murase, T Ando, H Ajiro - Journal of Materials Chemistry B, 2020 - pubs.rsc.org
… Synthesis of 3-chloromethyl-5-nitrosalicylaldehyde (2). In a baked 300 mL round-bottom flask, 5-nitrosalicylaldehyde (100 mmol, 16.7 g) was dissolved in dry CMME (100 mL) under …
Number of citations: 15 pubs.rsc.org
T Sakata, Y Yan, G Marriott - The Journal of organic chemistry, 2005 - ACS Publications
… Compound 3 is easily prepared from commercially available 1 and 3-chloromethyl-5-nitrosalicylaldehyde through compound 2 and is purified only at the final step with a yield of 78%. …
Number of citations: 76 pubs.acs.org
T Sakata, DK Jackson, S Mao… - The Journal of organic …, 2008 - ACS Publications
… In this study salicylaldehydes (1a, 1b, 5) prepared from commercially available 3-chloromethyl-5-nitrosalicylaldehyde were coupled with 1,3,3-trimethyl-2-methyleneindoline to yield the …
Number of citations: 59 pubs.acs.org
C Petchprayoon, G Marriott - Current protocols in chemical …, 2010 - Wiley Online Library
… (2H-benzopyran-2,2′,3H-indole), which is synthesized by condensation of commercially available 1,3,3-trimethyl-2-methyleneindoline and 3-chloromethyl-5-nitrosalicylaldehyde. The …

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